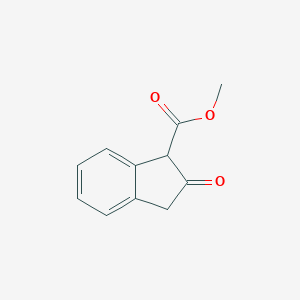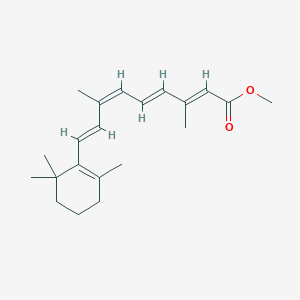
9-シス-レチノイン酸メチルエステル
説明
9-cis-Retinoic Acid Methyl Ester (9-cis-RAM) is a naturally occurring retinoid that has been studied for its potential uses in medical research, as a drug, and as a cosmetic ingredient. It is a derivative of Vitamin A and is known to have a number of biochemical and physiological effects. 9-cis-RAM has been studied for its roles in a variety of different diseases, including cancer and age-related macular degeneration, and has been found to have potential applications in laboratory experiments.
科学的研究の応用
乳がん研究
9-シス-レチノイン酸は、乳がんの転移への進行中に有意に減少する差分代謝産物として同定されている . 9-シス-レチノイン酸は、がんの進行における重要なプロセスである細胞浸潤と遊走の減衰において可能性を示している .
神経芽腫の治療
神経芽腫の治療において、9-シス-レチノイン酸はin vitroでアポトーシスを誘導し、in vivoでヒト神経芽腫異種移植片の増殖を阻害することが報告されている . しかし、9-シス-レチノイン酸による治療は、与えられた用量で有意な毒性副作用を引き起こした .
ニキビ治療
9-シス-レチノイン酸のエステルとアミドは、尋常性ニキビや嚢胞性ニキビの治療のために合成され、投与されてきた . 9-シス-レチノイン酸は、皮脂の産生を正常化し、拡張した毛穴の縮小に役立ちます .
スキンケア
9-シス-レチノイン酸は、老化や光線性損傷による皮膚のしわの減少のためにスキンケアにも使用されています . 9-シス-レチノイン酸は、治癒中の創傷治癒速度を促進し、治癒中の瘢痕組織の形成を制限します .
色素沈着過剰と色素沈着不足の治療
9-シス-レチノイン酸は、皮膚の色に影響を与える色素沈着過剰や色素沈着不足の治療に使用されてきた .
乾癬治療
作用機序
Target of Action
9-cis-Retinoic Acid Methyl Ester, also known as 9-cis-Retinoic Acid, is a vitamin A analog that primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear receptor superfamily and play crucial roles in various biological processes .
Mode of Action
The compound interacts with its targets by binding to both RARs and RXRs . This binding activates the receptors, which then regulate the expression of genes that control cell differentiation and growth in both normal and abnormal cells . The activation of these receptors by 9-cis-Retinoic Acid leads to changes in gene expression, which can have various effects on cellular function .
Biochemical Pathways
The activation of RARs and RXRs by 9-cis-Retinoic Acid affects several biochemical pathways. These pathways are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s ability to bind to and activate these receptors implies that it may play a critical role in regulating retinoid-responsive pathways .
Pharmacokinetics
The pharmacokinetics of 9-cis-Retinoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). Vitamin A, from which 9-cis-Retinoic Acid is derived, must be acquired from the diet but can also be stored within the body in relatively high levels . The body has efficient mechanisms to acquire vitamin A from the diet, transport it in the circulation, store it, and mobilize it from these stores in response to tissue needs . .
Result of Action
The molecular and cellular effects of 9-cis-Retinoic Acid’s action are diverse due to its influence on a wide range of genes via RARs and RXRs. For instance, it has been shown to interfere with the normal differentiation process from human monocyte to immature dendritic cell and produce a switch in mature dendritic cells to a less stimulatory mode than untreated cells . It also has protective effects against neurotoxic endoplasmic reticulum stress response and apoptotic pathway activation .
Action Environment
The action, efficacy, and stability of 9-cis-Retinoic Acid can be influenced by various environmental factors. For instance, the compound’s ability to accumulate vitamin A stores lessens the need for routinely consuming vitamin A in the diet, providing a selective advantage to the organism . .
将来の方向性
生化学分析
Biochemical Properties
9-cis-Retinoic Acid Methyl Ester, like other retinoids, interacts with various enzymes, proteins, and other biomolecules. The different forms of retinoids present within the body are generated largely through modifications to the terminal polar end group of the molecule . Retinol and retinyl esters are the most abundant retinoid forms present in the body .
Cellular Effects
The effects of 9-cis-Retinoic Acid Methyl Ester on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 9-cis-Retinoic Acid Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 9-cis-Retinoic Acid Methyl Ester change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 9-cis-Retinoic Acid Methyl Ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
9-cis-Retinoic Acid Methyl Ester is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
9-cis-Retinoic Acid Methyl Ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 9-cis-Retinoic Acid Methyl Ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-NRWZZFEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617407 | |
| Record name | (9cis)-O~15~-Methylretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58526-50-4 | |
| Record name | (9cis)-O~15~-Methylretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





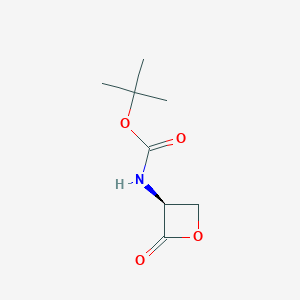



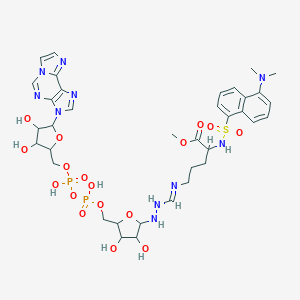

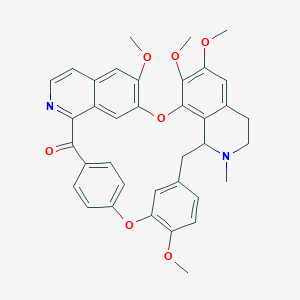

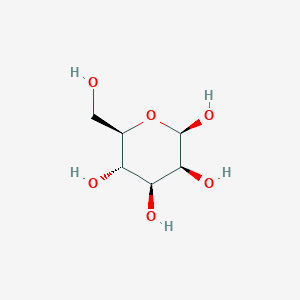

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
